molecular formula C19H21ClN2O4 B11173613 N-(4-chloro-2,5-dimethoxyphenyl)-3-[(2-methylpropanoyl)amino]benzamide

N-(4-chloro-2,5-dimethoxyphenyl)-3-[(2-methylpropanoyl)amino]benzamide

Cat. No.: B11173613
M. Wt: 376.8 g/mol
InChI Key: UDFSIXJBAXGOTC-UHFFFAOYSA-N
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Description

N-(4-Chloro-2,5-dimethoxyphenyl)-3-(2-methylpropanamido)benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro-substituted phenyl ring, two methoxy groups, and an amido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2,5-dimethoxyphenyl)-3-(2-methylpropanamido)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-chloro-2,5-dimethoxybenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acylation: The resulting amine is acylated with 2-methylpropanoyl chloride to form the corresponding amide.

    Coupling: Finally, the amide is coupled with 3-aminobenzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2,5-dimethoxyphenyl)-3-(2-methylpropanamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like

Properties

Molecular Formula

C19H21ClN2O4

Molecular Weight

376.8 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C19H21ClN2O4/c1-11(2)18(23)21-13-7-5-6-12(8-13)19(24)22-15-10-16(25-3)14(20)9-17(15)26-4/h5-11H,1-4H3,(H,21,23)(H,22,24)

InChI Key

UDFSIXJBAXGOTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC

Origin of Product

United States

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